![molecular formula C14H24O2 B3045036 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- CAS No. 10160-26-6](/img/structure/B3045036.png)
2H-Pyran, tetrahydro-2-(8-nonynyloxy)-
Overview
Description
2H-Pyran, tetrahydro-2-(8-nonynyloxy)- , also known by its IUPAC name 2-(8-nonynyloxy)tetrahydro-2H-pyran , is an organic compound. It features a tetrahydropyran ring system, which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound is a colourless volatile liquid .
Synthesis Analysis
One classic procedure for synthesizing tetrahydropyran involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst. This reaction adds four hydrogens to the dihydropyran ring, resulting in the formation of tetrahydropyran .
Additionally, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, yielding tetrahydropyran-4-ol derivatives .
Molecular Structure Analysis
The molecular formula of 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- is C8H12O2 . Its molecular weight is approximately 140.18 g/mol . The compound contains a tetrahydropyran ring and an 8-nonynyloxy substituent .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Organic Chemistry Education
- The preparation and purification of tetrahydro-2-(2-propynyloxy)-2H-pyran are employed as an introductory organic laboratory exercise. This synthesis process demonstrates key organic reactions and techniques, such as Markownikov Addition and flash column chromatography, which are central to modern synthetic methodology (Brisbois, Batterman, & Kragerud, 1997).
Synthesis of Complex Molecules
- 2H-Pyran compounds like 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran have been synthesized and used in forming complexes with metals such as Ru(II), Cu(I), and Hg(II). These complexes are characterized by various techniques including NMR, and they have implications in the field of inorganic chemistry (Singh et al., 2001).
Kinetics and Mechanism in Pyrolysis Studies
- Gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, derivatives of 2H-pyran, have been investigated to understand their behavior under various conditions. Such studies are crucial in the field of analytical and applied pyrolysis (Álvarez-Aular et al., 2018).
Preparation of Heterocyclic Compounds
- 2H-Pyran-2-ones, closely related to 2H-Pyran derivatives, are used as precursors for synthesizing various aromatic and heterocyclic compounds. This showcases the significance of 2H-Pyran structures in the field of heterocyclic chemistry (Singh et al., 2007).
Catalysis and Chemical Transformations
- 2H-Pyran compounds participate in rhodium-catalyzed isomerization and intramolecular redox reactions, leading to the production of diverse chemical structures. Such reactions are significant in the study of catalysis and organic synthesis (Shikanai, Murase, Hata, & Urabe, 2009).
Biological Activity and Therapeutic Applications
- 2H-Pyran-2-ones and their analogs have been explored for their biological activity and potential use in therapeutic applications. Their synthesis and functionalization play a crucial role in the development of bioactive molecules (Pratap & Ram, 2017).
properties
IUPAC Name |
2-non-8-ynoxyoxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-9-12-15-14-11-8-10-13-16-14/h1,14H,3-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWINUGFQCFWDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCOC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339858 | |
Record name | 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10160-26-6 | |
Record name | 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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